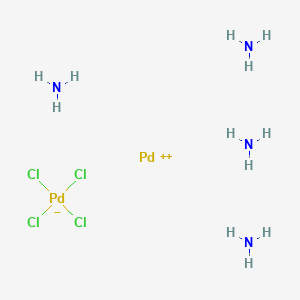
Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Palladium compounds, including those similar to the one , can be synthesized through various methods, including palladium-catalyzed reactions. For instance, palladium-catalyzed regioselective syn-chloropalladation-olefin insertion-oxidative chlorination cascade processes have been demonstrated for the synthesis of dichlorinated tetrahydroquinolines, showcasing the versatile synthetic utility of palladium complexes (Vinoth et al., 2019).
Molecular Structure Analysis
The molecular structure of palladium complexes is crucial for understanding their reactivity and properties. X-ray diffraction studies have revealed detailed structural information, such as the square-planar geometry and coordination environment around palladium centers, which is essential for the compound's function and reactivity (Salas et al., 1996).
Chemical Reactions and Properties
Palladium complexes engage in a variety of chemical reactions, underpinning their widespread use in catalysis. For example, the palladium(II) complexes with N,N-coordinating arylazouracil ligands undergo reactions that showcase the diverse reactivity of palladium complexes, including transformations relevant to organic synthesis and catalysis (Ruiz et al., 1990).
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Structural Analysis
Palladium(II) complexes, including tetraammine and tetrachloropalladate variants, have been extensively analyzed using far-infrared spectroscopy to understand their molecular vibrations and structure. Studies reveal unique stretching and bending vibrations characteristic of these complexes, providing insights into their square-planar configurations and the interactions between palladium and its ligands (Perry et al., 1967).
Catalysis and Organic Synthesis
Palladium(II) complexes have shown significant catalytic activity, facilitating various organic transformations. For example, cyclopalladated compounds have been utilized in the synthesis of optically active complexes, demonstrating the potential of palladium(II) complexes in asymmetric synthesis and catalysis. These applications are critical for the development of pharmaceuticals and fine chemicals, showcasing the versatility of palladium(II) complexes in enhancing reaction efficiency and selectivity (Fuchita et al., 1997).
Material Science and Nanotechnology
The sonochemical preparation of palladium nanoparticles on alumina from tetrachloropalladate(II) highlights the role of palladium complexes in nanomaterial synthesis. These nanoparticles exhibit catalytic behavior, underscoring the importance of palladium-based materials in heterogeneous catalysis and potential applications in environmental remediation and energy conversion (Okitsu et al., 2000).
Ligand Exchange and Coordination Chemistry
Studies on ligand exchange in palladium(II) complexes provide valuable information on the dynamics of coordination chemistry. Understanding how palladium(II) interacts with different ligands aids in designing more efficient catalysts and materials for specific applications. This research has implications for both synthetic chemistry and the development of palladium-based sensors and diagnostic tools (Pankratov et al., 2004).
Propiedades
IUPAC Name |
azane;palladium(2+);tetrachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.4H3N.2Pd/h4*1H;4*1H3;;/q;;;;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZHJAFUUQUXRW-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.Cl[Pd-2](Cl)(Cl)Cl.[Pd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H12N4Pd2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |
CAS RN |
13820-44-5 |
Source


|
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium(2+), tetraammine-, (SP-4-1)-, (SP-4-1)-tetrachloropalladate(2-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraamminepalladium(2+) tetrachloropalladate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

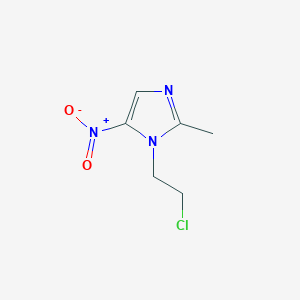
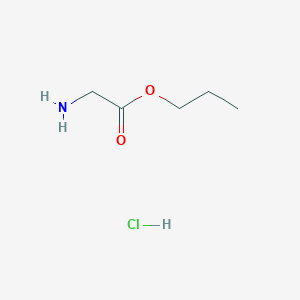
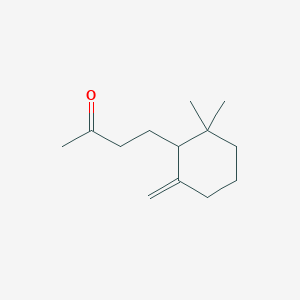
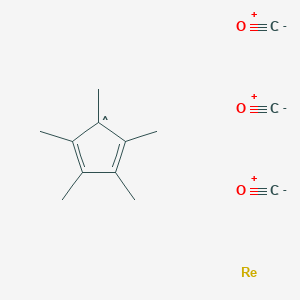
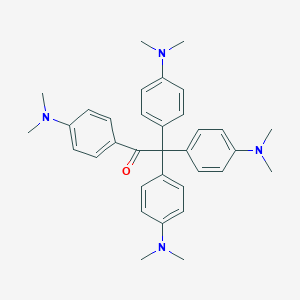
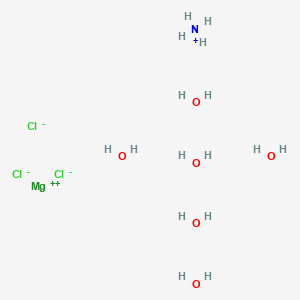
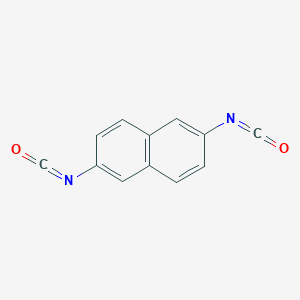
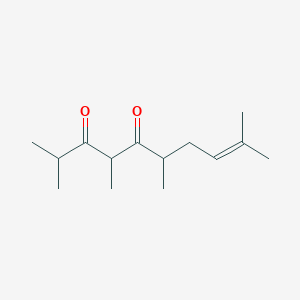
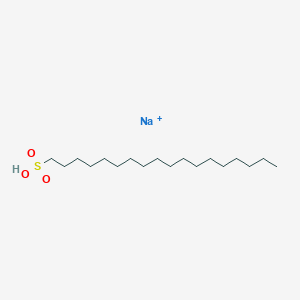
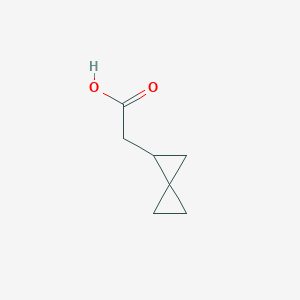

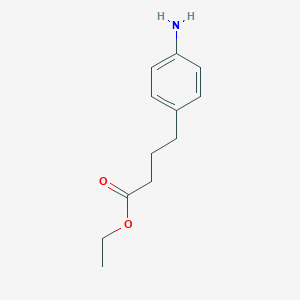
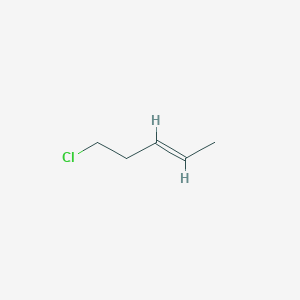
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)